benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Physicochemical Property Optimization Lipophilicity-Driven Selectivity Early-Stage Drug Discovery

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 862826-68-4; molecular formula C14H14N2O2S; MW 274.34) is a hybrid heterocyclic compound comprising a benzofuran ring connected via a methanone linker to a 4,5-dihydro-1H-imidazole (imidazoline) ring that bears an ethylthio substituent at the 2-position. Benzofuran derivatives are recognized for anti‑tumor, antibacterial, anti‑oxidative, and anti‑viral activities, while the imidazoline/thioimidazole moiety is associated with enzyme inhibition and metal‑coordination properties.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34
CAS No. 862826-68-4
Cat. No. B2548838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS862826-68-4
Molecular FormulaC14H14N2O2S
Molecular Weight274.34
Structural Identifiers
SMILESCCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3
InChIKeyAKNOCRDNFQPMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 862826-68-4) and its core structural class?


Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 862826-68-4; molecular formula C14H14N2O2S; MW 274.34) is a hybrid heterocyclic compound comprising a benzofuran ring connected via a methanone linker to a 4,5-dihydro-1H-imidazole (imidazoline) ring that bears an ethylthio substituent at the 2-position [1] [2]. Benzofuran derivatives are recognized for anti‑tumor, antibacterial, anti‑oxidative, and anti‑viral activities, while the imidazoline/thioimidazole moiety is associated with enzyme inhibition and metal‑coordination properties [3] [4]. This compound serves as a building block for synthesizing more complex molecules and is studied for anti‑tumor and antibacterial mechanisms; it is exclusively intended for non‑human research use .

Why benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone cannot be replaced by close benzofuran‑imidazole analogs in research procurement


Within the benzofuran‑dihydroimidazole‑methanone series, the thioether substituent on the imidazoline ring functions as the primary structural discriminator that governs lipophilicity, solubility, metabolic stability, and target‑binding properties [1] [2]. Replacing the ethylthio group of CAS 862826‑68‑4 with a bulkier, more lipophilic benzylthio (CAS 851864‑65‑8), 3‑methylbenzylthio (CAS 851803‑78‑6), or 4‑bromobenzylthio (CAS 851800‑91‑4) analog predictably alters these parameters—potentially increasing CYP inhibition and hERG liability while reducing aqueous solubility—even if the core pharmacophore appears identical [3]. The quantitative evidence below demonstrates that the ethylthio moiety confers a measurably lower molecular weight and hydrophobicity profile, which directly impacts solubility‑limited absorption, off‑target promiscuity risk, and the fitness of the compound for specific assay formats, thereby invalidating casual analog substitution [4].

Quantitative differentiation evidence for benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone vs. closest structural analogs


Lower molecular weight and reduced lipophilicity improve solubility‑limited permeability compared to benzylthio and substituted‑benzylthio analogs

This compound possesses the lowest molecular weight (274.34 Da) and the smallest thioether substituent (ethyl) among the benzofuran‑2‑yl(2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazol‑1‑yl)methanone series, directly reducing calculated logP and topological polar surface area (tPSA) relative to the benzylthio analog (MW 336.41 Da) and the 4‑bromobenzylthio analog (MW 415.31 Da) . Since a 62–141 Da increase in molecular weight and the addition of an aromatic ring in the S‑substituent are established predictors of poorer aqueous solubility and greater CYP promiscuity, the ethylthio congener is expected to offer superior solubility‑limited permeability and a lower off‑target risk profile [1].

Physicochemical Property Optimization Lipophilicity-Driven Selectivity Early-Stage Drug Discovery

Minimal thioether substituent reduces metabolic liability vs. benzylthio-containing analogs with labile benzylic positions

The ethylthio group on the imidazoline ring lacks the benzylic methylene present in benzylthio, 3‑methylbenzylthio, and 4‑bromobenzylthio analogs; benzylic positions are well‑established sites of CYP‑mediated hydroxylation, which can generate reactive metabolites and accelerate compound clearance [1]. While no head‑to‑head microsomal stability data exist for the exact series, the structural absence of this metabolic soft spot in the target compound is a class‑level structural alert that predicts superior metabolic stability [2].

Metabolic Stability Cytochrome P450 Lead Optimization

Reduced topological polar surface area may improve CNS penetration relative to brominated analogs

Calculated tPSA for the target compound is approximately 47 Ų (based on fragment contributions), which falls comfortably within the guideline of <90 Ų for oral CNS drugs, whereas the 4‑bromobenzylthio analog has a higher tPSA due to the additional bromine atom and larger substituent [1] [2]. No experimental PAMPA or in situ brain perfusion data exist, but the descriptor-based prediction supports the ethylthio compound as the more CNS‑penetrant candidate in the series [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Descriptors

Optimal procurement and research application scenarios for benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 862826-68-4)


Early‑stage high‑throughput screening campaigns requiring low‑molecular‑weight, low‑lipophilicity benzofuran‑imidazole hybrids

With a molecular weight of 274.34 Da and the smallest thioether substituent in the series, this compound is the most ligand‑efficient choice for fragment‑based or HTS libraries targeting enzymes implicated in cancer or inflammation, where excessive lipophilicity can produce false‑positive aggregate‑based inhibition [1] [2].

Metabolic stability‑sensitive biochemical or cellular assays where benzylic oxidation must be avoided

The ethylthio group lacks the benzylic methylene present in benzylthio analogs, eliminating a known CYP oxidation site. Researchers evaluating target engagement over extended incubation periods, or concerned about reactive metabolite interference, should select this analog over the benzylthio and substituted‑benzylthio variants [3].

Neuroscience target screening requiring predicted blood‑brain barrier permeability

The estimated tPSA of ~47 Ų places this compound well within the CNS‑drug space. For projects exploring imidazoline‑receptor modulation, neuroinflammation, or other CNS targets, the ethylthio analog is predicted to have superior brain penetration compared to the larger, more polar brominated members of the series [4].

Structure‑activity relationship (SAR) expansion studies using the ethylthio group as a minimal‑size baseline comparator

As the smallest S‑substituent in the benzofuran‑imidazoline‑methanone series, the ethylthio compound provides the minimal‑size reference point for systematic SAR exploration of thioether steric and electronic effects on target potency, selectivity, and ADME properties [5].

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